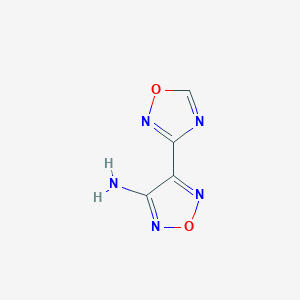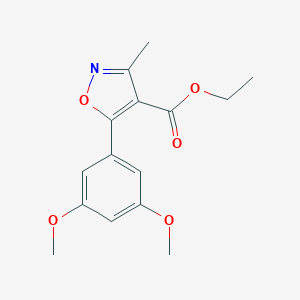
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI) is a chemical compound that has been the subject of extensive scientific research. This compound is commonly known as Isomethadone and has been studied for its potential use as a pain reliever. Isomethadone is a member of the isoxazole family of compounds and has been found to have a unique mechanism of action that makes it an attractive target for further research.
作用机制
Isomethadone has a unique mechanism of action that sets it apart from other pain relievers. It acts as a partial agonist at the mu-opioid receptor, which is the primary target of most opioid pain relievers. However, Isomethadone also acts as an antagonist at the delta-opioid receptor, which is thought to be involved in the development of tolerance to opioid pain relievers. This dual mechanism of action makes Isomethadone an attractive target for further research.
Biochemical and Physiological Effects
Isomethadone has been found to have a number of biochemical and physiological effects. It has been shown to increase the release of dopamine in the brain, which is thought to be involved in its pain-relieving effects. Isomethadone has also been found to have anti-inflammatory effects, which may contribute to its pain-relieving effects. In addition, Isomethadone has been found to have sedative effects, which may be useful in the treatment of anxiety and insomnia.
实验室实验的优点和局限性
Isomethadone has a number of advantages for use in lab experiments. It is relatively easy to synthesize and is readily available. Isomethadone has also been found to be effective in animal models of pain and opioid addiction, making it a useful tool for studying these conditions. However, Isomethadone has a number of limitations as well. It has a relatively short half-life, which may make it difficult to study in some contexts. In addition, Isomethadone has been found to have some toxic effects at high doses, which may limit its use in some experiments.
未来方向
There are a number of future directions for research on Isomethadone. One area of focus is the development of new pain relievers based on the structure of Isomethadone. Researchers are also investigating the potential use of Isomethadone in the treatment of opioid addiction. In addition, there is interest in studying the biochemical and physiological effects of Isomethadone in more detail, to better understand its mechanism of action and potential therapeutic uses. Finally, researchers are exploring the use of Isomethadone in combination with other drugs, to determine whether it may be useful in treating a wider range of conditions.
合成方法
The synthesis of Isomethadone is a complex process that requires several steps. The starting material for the synthesis is 3,5-dimethoxybenzaldehyde, which is converted to the corresponding oxime using hydroxylamine hydrochloride. The oxime is then treated with acetic anhydride to form the isoxazole ring. The final step in the synthesis is the esterification of the carboxylic acid group with ethyl alcohol.
科学研究应用
Isomethadone has been studied extensively for its potential use as a pain reliever. It has been found to be effective in animal models of pain and has shown promise in clinical trials. Isomethadone has also been studied for its potential use in the treatment of opioid addiction. It has been found to be effective in reducing withdrawal symptoms and cravings in animal models and has shown promise in clinical trials.
属性
CAS 编号 |
161838-23-9 |
|---|---|
产品名称 |
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI) |
分子式 |
C15H17NO5 |
分子量 |
291.3 g/mol |
IUPAC 名称 |
ethyl 5-(3,5-dimethoxyphenyl)-3-methyl-1,2-oxazole-4-carboxylate |
InChI |
InChI=1S/C15H17NO5/c1-5-20-15(17)13-9(2)16-21-14(13)10-6-11(18-3)8-12(7-10)19-4/h6-8H,5H2,1-4H3 |
InChI 键 |
WENGHSYWYZJPEU-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC(=CC(=C2)OC)OC |
规范 SMILES |
CCOC(=O)C1=C(ON=C1C)C2=CC(=CC(=C2)OC)OC |
同义词 |
4-Isoxazolecarboxylicacid,5-(3,5-dimethoxyphenyl)-3-methyl-,ethylester(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



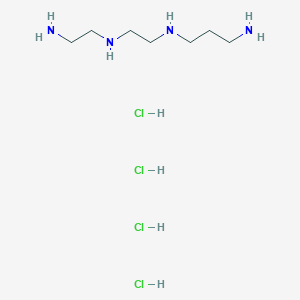

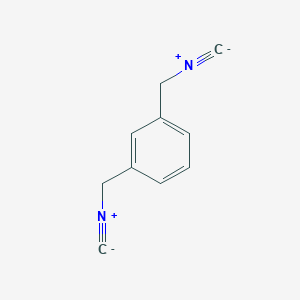
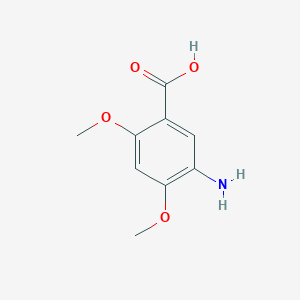
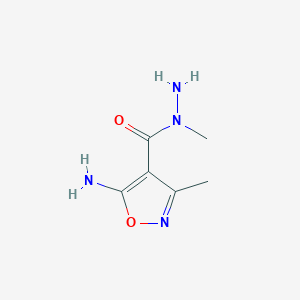




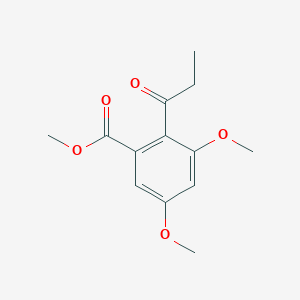
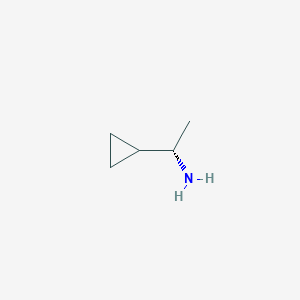
![2-Fluoro-1-[4-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B70170.png)
